N-benzyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide
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Overview
Description
N~2~-BENZYL-5-[(1-NAPHTHYLOXY)METHYL]-2-FURAMIDE is a synthetic organic compound that features a furan ring substituted with a benzyl group and a naphthyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-BENZYL-5-[(1-NAPHTHYLOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-furancarboxylic acid with benzylamine to form the corresponding amide. This intermediate is then subjected to a reaction with 1-naphthyloxy methyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N~2~-BENZYL-5-[(1-NAPHTHYLOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N~2~-BENZYL-5-[(1-NAPHTHYLOXY)METHYL]-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N2-BENZYL-5-[(1-NAPHTHYLOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N-dibenzyl-5-[(1-naphthyloxy)methyl]-2-furamide
- N-benzyl-2-({5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide
Uniqueness
N~2~-BENZYL-5-[(1-NAPHTHYLOXY)METHYL]-2-FURAMIDE is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of benzyl and naphthyloxy methyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H19NO3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-benzyl-5-(naphthalen-1-yloxymethyl)furan-2-carboxamide |
InChI |
InChI=1S/C23H19NO3/c25-23(24-15-17-7-2-1-3-8-17)22-14-13-19(27-22)16-26-21-12-6-10-18-9-4-5-11-20(18)21/h1-14H,15-16H2,(H,24,25) |
InChI Key |
UHHFBHOWAHGCBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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